Butanoic acid, 4-(4-sulfophenoxy)-, disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

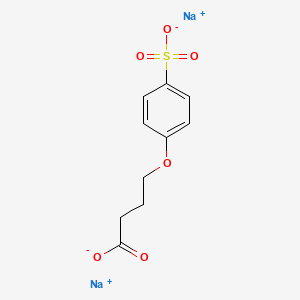

4-(p-Sulfophenoxy)butyric acid disodium salt is a chemical compound with the molecular formula C10H10Na2O6S. It is known for its unique structure, which includes a butyric acid backbone with a sulfophenoxy group attached. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Sulfophenoxy)butyric acid disodium salt typically involves the reaction of 4-hydroxybenzenesulfonic acid with butyric acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 4-(p-Sulfophenoxy)butyric acid disodium salt involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-(p-Sulfophenoxy)butyric acid disodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-(p-Sulfophenoxy)butyric acid disodium salt can yield sulfone derivatives, while reduction can produce sulfide compounds.

Scientific Research Applications

4-(p-Sulfophenoxy)butyric acid disodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is employed in biochemical assays and as a buffer component in various biological experiments.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its anti-inflammatory properties.

Industry: It is used in the manufacture of dyes, detergents, and other industrial chemicals due to its surfactant properties.

Mechanism of Action

The mechanism by which 4-(p-Sulfophenoxy)butyric acid disodium salt exerts its effects involves its interaction with specific molecular targets. The sulfophenoxy group can interact with proteins and enzymes, altering their activity. The compound’s surfactant properties also play a role in its mechanism of action, affecting cell membranes and other biological structures.

Comparison with Similar Compounds

Similar Compounds

4-(4-Sulfophenoxy)butanoic acid: Similar in structure but differs in the position of the sulfonate group.

Phenylbutyric acid: Shares the butyric acid backbone but lacks the sulfophenoxy group.

Uniqueness

4-(p-Sulfophenoxy)butyric acid disodium salt is unique due to its combination of a butyric acid backbone with a sulfophenoxy group, which imparts distinctive chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Biological Activity

Butanoic acid, 4-(4-sulfophenoxy)-, disodium salt (commonly referred to as sodium 4-(4-sulfophenoxy)butanoate) is a sulfonated derivative of butanoic acid. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₁Na₂O₆S

- CAS Number : 23715186

- Molecular Weight : 284.25 g/mol

The presence of the sulfonyl group enhances its solubility in water and may influence its interaction with biological systems.

Research indicates that butanoic acid derivatives can modulate various biological pathways. The specific mechanism of action for sodium 4-(4-sulfophenoxy)butanoate is not fully elucidated but is believed to involve:

- PPAR Modulation : It has been suggested that para-sulfonyl substituted phenyl compounds can act as modulators of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis .

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, potentially protecting cells from oxidative stress .

1. Antimicrobial Activity

Studies have demonstrated that sulfonated compounds exhibit antimicrobial properties. For instance, sodium 4-(4-sulfophenoxy)butanoate may inhibit the growth of certain bacterial strains, making it a candidate for use in antimicrobial formulations.

2. Anti-inflammatory Effects

Research has indicated that butanoic acid derivatives possess anti-inflammatory properties. This effect is likely due to their ability to modulate inflammatory pathways, potentially reducing cytokine production in response to inflammatory stimuli.

3. Neuroprotective Effects

Some studies suggest that sulfonated compounds can exert neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival under stress conditions.

Case Study 1: PPAR Modulation

A study investigating the effects of various sulfonyl-substituted phenyl compounds on PPAR activity found that sodium 4-(4-sulfophenoxy)butanoate significantly enhanced PPARγ activation. This activation was associated with improved insulin sensitivity in cellular models, suggesting potential applications in metabolic disorders .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that sodium 4-(4-sulfophenoxy)butanoate exhibited significant antimicrobial activity at specific concentrations. The mechanism was attributed to disruption of bacterial cell membrane integrity .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of sodium 4-(4-sulfophenoxy)butanoate:

- Toxicity Studies : Toxicological assessments indicate low toxicity levels in mammalian cell lines, supporting its safety for potential therapeutic use.

- Synergistic Effects : When combined with other antimicrobial agents, sodium 4-(4-sulfophenoxy)butanoate demonstrated synergistic effects, enhancing overall antimicrobial efficacy.

Data Table: Summary of Biological Activities

Properties

CAS No. |

65355-56-8 |

|---|---|

Molecular Formula |

C10H10Na2O6S |

Molecular Weight |

304.23 g/mol |

IUPAC Name |

disodium;4-(4-sulfonatophenoxy)butanoate |

InChI |

InChI=1S/C10H12O6S.2Na/c11-10(12)2-1-7-16-8-3-5-9(6-4-8)17(13,14)15;;/h3-6H,1-2,7H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |

InChI Key |

FRZBHEDTLNSXPB-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1OCCCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.